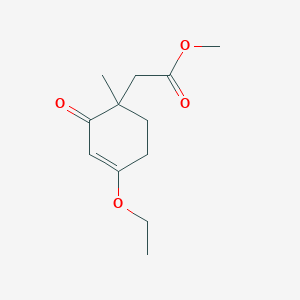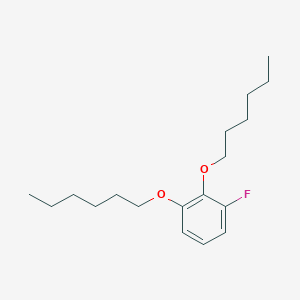
4,4',5,5'-Tetrakis(trifluoromethyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,5,5’-Tetrakis(trifluoromethyl)-2,2’-bipyridine is a fluorinated bipyridine derivative known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of four trifluoromethyl groups attached to the bipyridine core, which significantly influences its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of 2,2’-bipyridine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,4’,5,5’-Tetrakis(trifluoromethyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the bipyridine core .
Scientific Research Applications
4,4’,5,5’-Tetrakis(trifluoromethyl)-2,2’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4’,5,5’-Tetrakis(trifluoromethyl)-2,2’-bipyridine exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The trifluoromethyl groups enhance its binding affinity and stability, making it an effective ligand in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without trifluoromethyl groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of trifluoromethyl groups.
Properties
CAS No. |
142946-81-4 |
|---|---|
Molecular Formula |
C14H4F12N2 |
Molecular Weight |
428.17 g/mol |
IUPAC Name |
2-[4,5-bis(trifluoromethyl)pyridin-2-yl]-4,5-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C14H4F12N2/c15-11(16,17)5-1-9(27-3-7(5)13(21,22)23)10-2-6(12(18,19)20)8(4-28-10)14(24,25)26/h1-4H |
InChI Key |
SSONAJODJYLEBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C2=NC=C(C(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea](/img/structure/B12556830.png)
![2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-](/img/structure/B12556835.png)

![3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12556847.png)

![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)

![N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B12556862.png)
